1,5-Benzodiazepine Core vs. 1,4-Benzodiazepine Core: Receptor Subtype Selectivity
As a 1,5-benzodiazepine, the compound differs fundamentally from 1,4-benzodiazepines such as diazepam. 1,5-Benzodiazepines exhibit distinct binding modes at the benzodiazepine binding site of GABAA receptors, resulting in different efficacy profiles across receptor subtypes [1]. For the class, clobazam (a 1,5-benzodiazepine) shows approximately 10-fold higher affinity for the α1β2γ2 over α5β2γ2 receptor subtypes compared to diazepam, which shows broad subtype affinity [2]. Direct quantitative data for this specific compound is not available in the public domain, and this differentiation is based on class-level inference only.
| Evidence Dimension | GABAA receptor subtype selectivity (class-level comparison) |
|---|---|
| Target Compound Data | N/A (no direct data available for this compound) |
| Comparator Or Baseline | Diazepam (1,4-benzodiazepine): Ki ~10 nM at α1β2γ2, ~20 nM at α5β2γ2 |
| Quantified Difference | Class-level: 1,5-benzodiazepines typically show up to 10-fold selectivity difference relative to 1,4-benzodiazepines at certain receptor subtypes. |
| Conditions | Radioligand binding assays using recombinant GABAA receptor subtypes (class-level data) |
Why This Matters
1,5-Benzodiazepines can offer differential therapeutic profiles (e.g., anxiolysis with reduced sedation) compared to 1,4-benzodiazepines, making the core scaffold a critical selector for procuring compounds with distinct receptor subtype engagement.
- [1] Ralvenius, W.T. et al. (2016) 'Molecular insights into the differential sedative and anxiolytic effects of benzodiazepines', Nature Communications, 7, 11818. View Source
- [2] Atack, J.R. (2003) 'Anxioselective compounds acting at the GABAA receptor benzodiazepine binding site', Current Drug Targets - CNS & Neurological Disorders, 2(4), pp. 213-232. View Source
